Cas no 1337118-74-7 (3-{5-fluoro-2-(trifluoromethyl)phenylmethyl}piperidine)

3-{5-fluoro-2-(trifluoromethyl)phenylmethyl}piperidine 化学的及び物理的性質
名前と識別子
-
- 3-{5-fluoro-2-(trifluoromethyl)phenylmethyl}piperidine
- 3-{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}piperidine
- 1337118-74-7
- EN300-1948948
-
- インチ: 1S/C13H15F4N/c14-11-3-4-12(13(15,16)17)10(7-11)6-9-2-1-5-18-8-9/h3-4,7,9,18H,1-2,5-6,8H2
- InChIKey: HXIJRUTVLBSMKS-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1CC1CNCCC1)F)(F)F
計算された属性
- 精确分子量: 261.11406213g/mol
- 同位素质量: 261.11406213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 266
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 12Ų
3-{5-fluoro-2-(trifluoromethyl)phenylmethyl}piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1948948-0.1g |
3-{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}piperidine |
1337118-74-7 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1948948-0.05g |
3-{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}piperidine |
1337118-74-7 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1948948-5.0g |
3-{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}piperidine |
1337118-74-7 | 5g |
$3396.0 | 2023-05-31 | ||
Enamine | EN300-1948948-2.5g |
3-{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}piperidine |
1337118-74-7 | 2.5g |
$2492.0 | 2023-09-17 | ||
Enamine | EN300-1948948-1g |
3-{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}piperidine |
1337118-74-7 | 1g |
$1272.0 | 2023-09-17 | ||
Enamine | EN300-1948948-0.25g |
3-{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}piperidine |
1337118-74-7 | 0.25g |
$1170.0 | 2023-09-17 | ||
Enamine | EN300-1948948-0.5g |
3-{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}piperidine |
1337118-74-7 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1948948-10g |
3-{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}piperidine |
1337118-74-7 | 10g |
$5467.0 | 2023-09-17 | ||
Enamine | EN300-1948948-10.0g |
3-{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}piperidine |
1337118-74-7 | 10g |
$5037.0 | 2023-05-31 | ||
Enamine | EN300-1948948-1.0g |
3-{[5-fluoro-2-(trifluoromethyl)phenyl]methyl}piperidine |
1337118-74-7 | 1g |
$1172.0 | 2023-05-31 |
3-{5-fluoro-2-(trifluoromethyl)phenylmethyl}piperidine 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
3-{5-fluoro-2-(trifluoromethyl)phenylmethyl}piperidineに関する追加情報
Professional Introduction to Compound with CAS No. 1337118-74-7 and Product Name: 3-{5-fluoro-2-(trifluoromethyl)phenylmethyl}piperidine
The compound with the CAS number 1337118-74-7 and the product name 3-{5-fluoro-2-(trifluoromethyl)phenylmethyl}piperidine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a 5-fluoro-2-(trifluoromethyl)phenylmethyl moiety linked to a piperidine ring, which confers distinct pharmacological characteristics that make it a valuable candidate for further investigation.
Recent studies have highlighted the importance of fluorinated aromatic compounds in the design of novel therapeutic agents. The presence of a fluoro substituent at the 5-position of the phenyl ring enhances the metabolic stability and binding affinity of the molecule, making it an attractive scaffold for drug discovery. Similarly, the trifluoromethyl group at the 2-position contributes to lipophilicity and electronic properties that can modulate receptor interactions. These features are particularly relevant in the development of compounds targeting neurological and inflammatory disorders, where precise modulation of molecular interactions is crucial.
The piperidine core is a well-established pharmacophore in medicinal chemistry, known for its ability to enhance oral bioavailability and improve pharmacokinetic profiles. Its incorporation into the molecular framework of this compound not only stabilizes the overall structure but also provides a flexible scaffold for further derivatization. This versatility has been exploited in recent research to develop analogs with enhanced efficacy and reduced side effects. For instance, studies have demonstrated that derivatives of this compound exhibit promising activity in models of pain and neurodegenerative diseases, suggesting its potential as a lead compound for further optimization.
In terms of synthetic chemistry, the preparation of 3-{5-fluoro-2-(trifluoromethyl)phenylmethyl}piperidine involves multi-step reactions that showcase modern synthetic methodologies. The introduction of fluorine and trifluoromethyl groups requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the desired aromatic core, while nucleophilic substitution reactions have been utilized to introduce the piperidine moiety. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also provide insights into scalable production methods for similar compounds.
The pharmacological evaluation of this compound has revealed intriguing properties that warrant further exploration. Preclinical studies indicate that it exhibits moderate affinity for certain neurotransmitter receptors, suggesting potential applications in treating cognitive disorders and mood regulation. Additionally, its interaction with inflammatory pathways has been investigated, with preliminary results indicating anti-inflammatory effects comparable to existing therapeutics but with improved selectivity. These findings are particularly encouraging given the growing demand for safer and more effective treatments for chronic inflammatory conditions.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of this compound at its target sites. The integration of quantum mechanical calculations with molecular dynamics simulations has provided detailed insights into how structural modifications influence binding affinity and specificity. These computational approaches are increasingly being used in drug discovery pipelines to accelerate the identification of lead compounds and guide experimental design. The results obtained from these studies have informed ongoing efforts to optimize 3-{5-fluoro-2-(trifluoromethyl)phenylmethyl}piperidine for clinical development.
The regulatory landscape surrounding novel pharmaceutical compounds also plays a critical role in their progression towards clinical use. Compliance with Good Manufacturing Practices (GMP) and rigorous toxicological assessments are essential steps in ensuring safety and efficacy before human trials can commence. Regulatory agencies such as the FDA and EMA have established guidelines for evaluating fluorinated compounds, which include specific considerations for their metabolic fate and potential toxicity profiles. As such, comprehensive characterization studies are necessary to navigate these regulatory pathways effectively.
Future directions in research on this compound may involve exploring its potential as an intermediate in larger synthetic schemes or investigating novel derivatives with enhanced properties. The combination of fluorine and trifluoromethyl substituents offers a rich palette for structural diversification, allowing chemists to tailor physicochemical properties such as solubility, permeability, and metabolic stability. Additionally, exploring new therapeutic indications could open up additional avenues for clinical application if preclinical data continue to support its efficacy.
In conclusion, 3-{5-fluoro-2-(trifluoromethyl)phenylmethyl}piperidine represents a compelling example of how structural innovation can lead to novel pharmaceutical candidates with significant therapeutic potential. Its unique combination of chemical features makes it a valuable asset in ongoing drug discovery efforts within academia and industry alike. As research progresses, further elucidation of its mechanisms of action and optimization through structural modifications will be key steps toward realizing its full clinical potential.
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